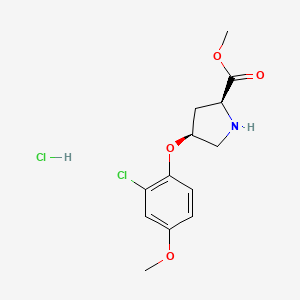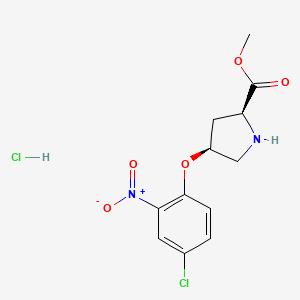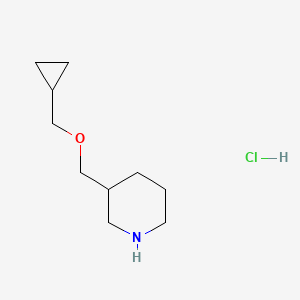
n,n-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride
Overview
Description
The compound “n,n-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride” has a molecular formula of C11H26Cl2N2. Its average mass is 257.243 Da and its monoisotopic mass is 256.147308 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 13C NMR, 1H NMR, and LC–MS . Single-crystal X-ray diffraction can also be used to define the molecular structure .Scientific Research Applications
1. Corrosion Inhibition
A study demonstrated the use of various cadmium(II) Schiff base complexes, including one derived from N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine, as corrosion inhibitors on mild steel. These complexes showed promising properties in corrosion inhibition, as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).
2. Antimicrobial and Antioxidant Activities
Research on Schiff bases derived from 2-(piperidin-4-yl)ethanamine, which is structurally related to N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine, showed notable antimicrobial and antioxidant activities. These Schiff bases were effective against various bacteria and exhibited promising pancreatic lipase inhibition, which could be relevant in therapeutic applications (Warad et al., 2020).
3. Ethylene Oligomerization Catalysts
Nickel(II) complexes chelated by amino pyridine ligands, including derivatives of N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine, have been studied for their role in ethylene oligomerization. These complexes showed the potential to act as catalysts in the formation of ethylene dimers, trimers, and tetramers, indicating their significance in industrial chemical processes (Nyamato et al., 2016).
4. Gastroprotective Effects
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl, a compound related to N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine, has been identified as having gastroprotective effects. The compound showed potent antiulcer effects and an increase in endogenous prostacyclin synthesis in the gastric mucosa (Glavin & Gerrard, 1990).
5. Antihistamine and Antiestrogen Activities
Studies on compounds structurally similar to N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine, such as DPPE, have shown their potential as antihistamines. These compounds also exhibited activity at the antiestrogen binding site, which could be relevant in the treatment of breast cancer (Brandes et al., 1985).
properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-13(4-2)10-7-11-5-8-12-9-6-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYFESVKRSMBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Diethyl-2-(4-piperidinyl)-1-ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424598.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1424599.png)





![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)


![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424620.png)